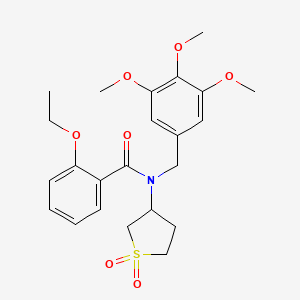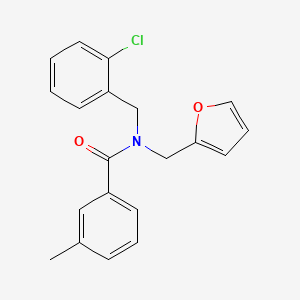![molecular formula C17H20ClN3O5S3 B14993366 1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B14993366.png)
1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiazole ring and sulfonyl groups. These features contribute to its biological activity and make it a subject of interest in drug discovery and development.
Preparation Methods
The synthesis of 1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Coupling Reactions: The thiazole derivative is then coupled with a pyrrolidin-2-one derivative through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the thiazole and pyrrolidin-2-one moieties through a propyl chain, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium.
Scientific Research Applications
1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and identify potential drug targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiazole groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.
Comparison with Similar Compounds
1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one can be compared with similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine core but differ in their substituents and biological activity.
Thiazole Derivatives: Compounds with thiazole rings, such as thiazolidinediones, have different substituents and pharmacological profiles.
Sulfonyl Compounds: Sulfonyl-containing compounds, like sulfonamides, exhibit different chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClN3O5S3 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
1-[3-[[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20ClN3O5S3/c1-28(23,24)17-20-16(29(25,26)13-7-5-12(18)6-8-13)15(27-17)19-9-3-11-21-10-2-4-14(21)22/h5-8,19H,2-4,9-11H2,1H3 |
InChI Key |
CHZJEYFWZPGRJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCCCN2CCCC2=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993283.png)
![2-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14993285.png)
![3-methyl-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993291.png)
![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B14993299.png)

![7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993311.png)

![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993328.png)
![Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-](/img/structure/B14993330.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993333.png)

![4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B14993344.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)
![2-methyl-N-{3-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B14993356.png)
